molecular formula C18H19NO B11513089 N-(2-cyclopropylbenzyl)-4-methylbenzamide

N-(2-cyclopropylbenzyl)-4-methylbenzamide

Cat. No.: B11513089
M. Wt: 265.3 g/mol
InChI Key: BBWIGBMGZPCBTB-UHFFFAOYSA-N
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Description

N-(2-cyclopropylbenzyl)-4-methylbenzamide is an organic compound characterized by the presence of a cyclopropyl group attached to a benzyl moiety, which is further connected to a 4-methylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropylbenzyl)-4-methylbenzamide typically involves the following steps:

    Formation of 2-cyclopropylbenzyl chloride: This intermediate can be synthesized by reacting 2-cyclopropylbenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The 2-cyclopropylbenzyl chloride is then reacted with 4-methylbenzoic acid in the presence of a base such as triethylamine (TEA) to form this compound. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Optimization of reaction conditions: This includes controlling temperature, pressure, and reaction time to maximize yield and purity.

    Use of continuous flow reactors: These reactors can enhance the efficiency and scalability of the synthesis process.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropylbenzyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the amide group to an amine.

    Substitution: The benzyl and cyclopropyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.

    Substitution: Nitrating mixture (HNO₃ and H₂SO₄), halogenating agents (Br₂, Cl₂) in the presence of a Lewis acid catalyst like FeCl₃.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(2-cyclopropylbenzyl)-4-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-cyclopropylbenzyl)-4-methylbenzamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, neurotransmission, or cell proliferation, depending on its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyclopropylbenzyl)-4-methylbenzamide is unique due to its specific combination of cyclopropyl and benzyl groups attached to a 4-methylbenzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-[(2-cyclopropylphenyl)methyl]-4-methylbenzamide

InChI

InChI=1S/C18H19NO/c1-13-6-8-15(9-7-13)18(20)19-12-16-4-2-3-5-17(16)14-10-11-14/h2-9,14H,10-12H2,1H3,(H,19,20)

InChI Key

BBWIGBMGZPCBTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2C3CC3

Origin of Product

United States

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